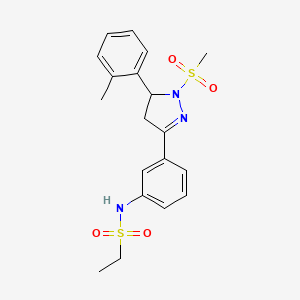

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a tolyl group, a pyrazole ring, and a sulfonamide group . The tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The pyrazole ring is a heterocyclic aromatic organic compound, and the sulfonamide group is a functional group that is the basis of several groups of drugs.

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for the synthesis of similar compounds involve reactions like the Williamson etherification for introducing tolyl groups , and various laboratory methods for the synthesis of phenols .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, tolyl groups are often involved in nucleophilic substitutions , and phenols can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the tolyl group would make the compound nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen

1. Conformational Studies and Antileishmanial Activity

Conformational differences in derivatives of N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been studied, revealing that the variations in molecular arrangements are not driven by steric effects. The significance of these conformational differences was highlighted in antileishmanial studies. This indicates a possible application of these compounds in the treatment of leishmaniasis, a parasitic disease (Borges et al., 2014).

2. Synthesis and Potential Biological Activities

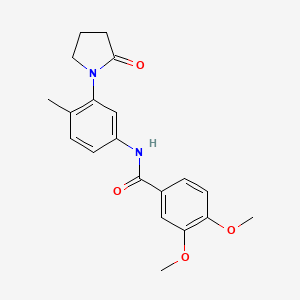

Synthesis techniques for benzenesulfonamides derivatives have been developed, leading to the creation of novel compounds with potential biological activities. Although the specific application was not identified, the synthesis method paves the way for future research in various biological fields (Meierhoefer et al., 2005).

3. Anticancer, Anti-inflammatory, and Antiviral Properties

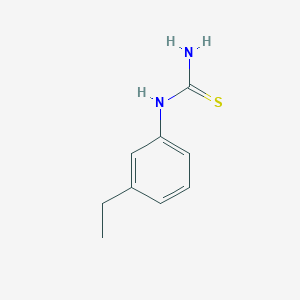

A study on celecoxib derivatives, which are structurally related to N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, found potential anticancer, anti-inflammatory, and antiviral (specifically anti-HCV) properties. These findings suggest the derivatives’ therapeutic potential in treating various health conditions (Küçükgüzel et al., 2013).

4. Photochemical Transformations

Research on the photochemical and thermal transformations of related compounds provides insights into their chemical stability and reactions under different conditions, laying a foundation for their potential application in material sciences or as intermediates in chemical syntheses (Vasin et al., 2014).

5. Anticancer and Carbonic Anhydrase Inhibition

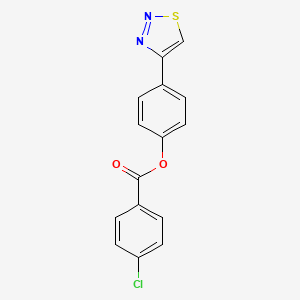

Studies on sulfonamide derivatives have shown promising anticancer activities and carbonic anhydrase inhibition. These compounds, by inhibiting carbonic anhydrases, can be explored for potential therapeutic uses in cancer treatment and managing physiological disorders involving carbonic anhydrases (Gul et al., 2016a), (Gul et al., 2016b).

Eigenschaften

IUPAC Name |

N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-10-7-9-15(12-16)18-13-19(22(20-18)27(3,23)24)17-11-6-5-8-14(17)2/h5-12,19,21H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFAQHSHEOWCJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)

![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)

![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)

![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)